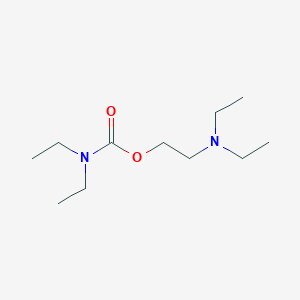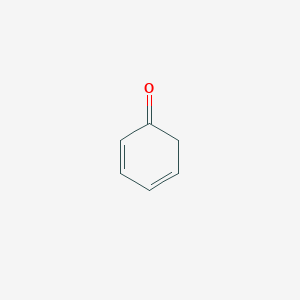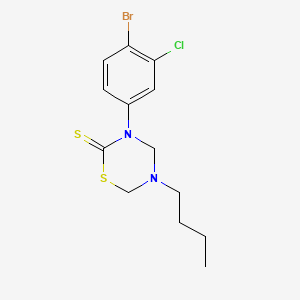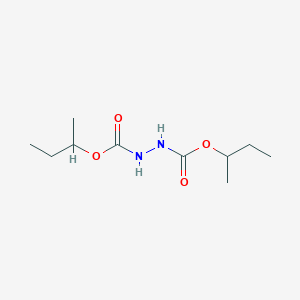![molecular formula C16H20N4O4 B14708054 Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine CAS No. 18859-04-6](/img/structure/B14708054.png)
Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine is a compound with the molecular formula C16H20N4O4. It is a member of the guanidine family, which is known for its versatile functional groups and significant biological activities . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction is typically carried out in acetonitrile, which has been found to be the most effective solvent for this process .
Analyse Des Réactions Chimiques
Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thioureas, carbodiimides, and metal salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thioureas can lead to the formation of S-oxidized thiourea derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidine derivatives are known for their roles as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, it has applications in the industrial sector, particularly in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine involves its ability to form hydrogen bonds and its high basicity . At physiological pH, guanidine is protonated to form the guanidinium cation, which can interact with various molecular targets through hydrogen bonding and electrostatic interactions . These interactions can influence the conformation of substituted guanidinium species and their interactions with aromatic systems in biological environments .
Comparaison Avec Des Composés Similaires
Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine can be compared with other guanidine derivatives such as S-methylisothioureas and cyanamides . While these compounds share similar functional groups, this compound is unique due to its specific substitution pattern and the presence of the phenylpropoxy group . This uniqueness contributes to its distinct chemical properties and applications.
Propriétés
Numéro CAS |
18859-04-6 |
|---|---|
Formule moléculaire |
C16H20N4O4 |
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine |
InChI |
InChI=1S/C16H19N3O.HNO3/c17-16(18)19-14-8-10-15(11-9-14)20-12-4-7-13-5-2-1-3-6-13;2-1(3)4/h1-3,5-6,8-11H,4,7,12H2,(H4,17,18,19);(H,2,3,4) |
Clé InChI |
BCNVZHACGSZLPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)N=C(N)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


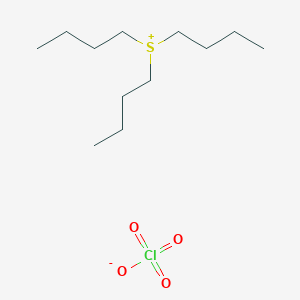
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
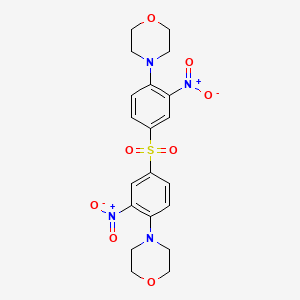
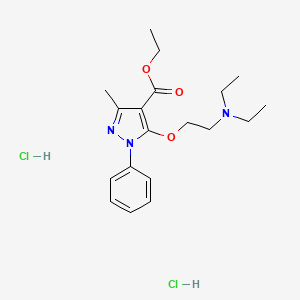
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
